2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one
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Overview
Description
2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one is a chemical compound with the molecular formula C19H20N2O3 and a molecular weight of 324.374 g/mol This compound is characterized by the presence of an aniline group, a nitrophenyl group, and a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with aniline and 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent, such as ethanol. The reaction mixture is heated under reflux for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and nitrophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline and nitrophenyl derivatives.
Scientific Research Applications
2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, its potential anti-inflammatory activity may involve the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-[Hydroxy(4-nitrophenyl)methyl]cyclohexan-1-one: Similar structure but with a hydroxy group instead of an aniline group.
2-[(Anilino)(2-nitrophenyl)methyl]cyclohexanone: Similar structure but with a different position of the nitrophenyl group.
Uniqueness
2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one is unique due to the presence of both an aniline and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activity. Its specific combination of functional groups makes it a valuable compound for various applications in scientific research .
Properties
CAS No. |
792842-31-0 |
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Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[anilino-(4-nitrophenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C19H20N2O3/c22-18-9-5-4-8-17(18)19(20-15-6-2-1-3-7-15)14-10-12-16(13-11-14)21(23)24/h1-3,6-7,10-13,17,19-20H,4-5,8-9H2 |
InChI Key |
NYIIUYQEHABPRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3 |
Origin of Product |
United States |
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